![molecular formula C27H48O B14708374 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene CAS No. 21857-93-2](/img/structure/B14708374.png)
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene is a complex organic compound with the molecular formula C27H48O This compound is known for its unique structure, which includes multiple fused rings and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene typically involves multiple steps, including cyclization and alkylation reactions. The starting materials are usually simpler organic compounds that undergo a series of transformations to form the final product. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions often result in the formation of new functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[5,6]naphtho[2,1-c]oxepine
- 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3H)-one
Uniqueness
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene stands out due to its unique structural features, which include multiple fused rings and a specific arrangement of functional groups
Eigenschaften
CAS-Nummer |
21857-93-2 |
|---|---|
Molekularformel |
C27H48O |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
3a,9a,11a-trimethyl-1-(6-methylheptan-2-yl)-2,3,3b,4,5,5a,7,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromene |
InChI |
InChI=1S/C27H48O/c1-19(2)9-7-10-20(3)21-13-16-27(6)23-11-12-24-25(4,15-8-18-28-24)22(23)14-17-26(21,27)5/h19-24H,7-18H2,1-6H3 |
InChI-Schlüssel |
AWYPRUQNKBUJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCO4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


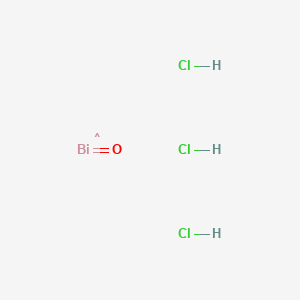

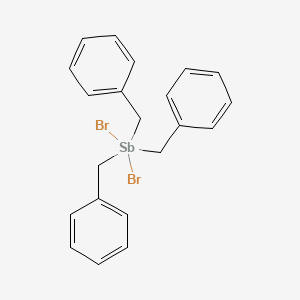

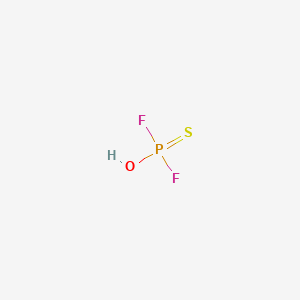
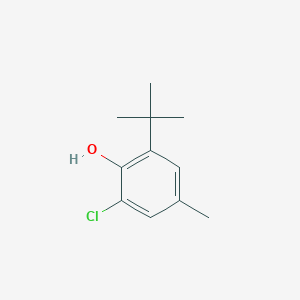
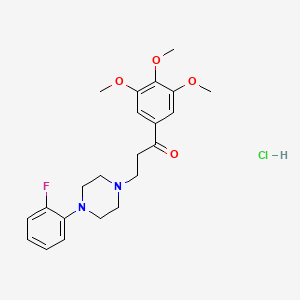

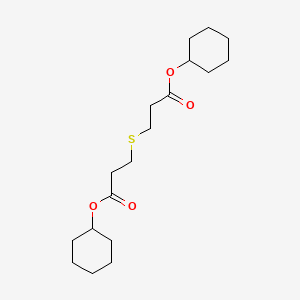

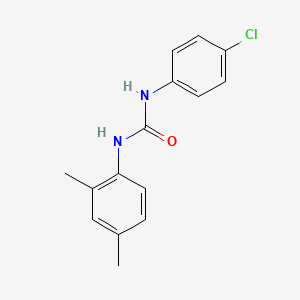
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)


